molecular formula C15H16O2 B12549906 2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester CAS No. 146678-98-0

2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester

Cat. No.: B12549906
CAS No.: 146678-98-0
M. Wt: 228.29 g/mol
InChI Key: GLKMELABRRRBJF-UHFFFAOYSA-N
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Description

2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester is a chemical compound with the molecular formula C15H16O2 It is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester typically involves the esterification of 2-Azulenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex azulene derivatives.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of skin conditions.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color.

Mechanism of Action

The mechanism of action of 2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate inflammation, microbial growth, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    Azulene: The parent compound of 2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester.

    Guaiacol: Another aromatic compound with similar anti-inflammatory properties.

    Thymol: A phenolic compound with antimicrobial activity.

Uniqueness

This compound is unique due to its specific substitution pattern on the azulene ring, which imparts distinct chemical and biological properties. Its methyl ester group also enhances its solubility and reactivity compared to other azulene derivatives.

Properties

CAS No.

146678-98-0

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

methyl 4,6,8-trimethylazulene-2-carboxylate

InChI

InChI=1S/C15H16O2/c1-9-5-10(2)13-7-12(15(16)17-4)8-14(13)11(3)6-9/h5-8H,1-4H3

InChI Key

GLKMELABRRRBJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=C2C(=C1)C)C(=O)OC)C

Origin of Product

United States

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